Cas no 2007-73-0 (1-(tert-butylamino)-3-(naphthalen-2-yloxy)propan-2-ol)

1-(tert-Butylamino)-3-(naphthalen-2-yloxy)propan-2-ol is a β-adrenergic receptor antagonist intermediate with potential applications in pharmaceutical synthesis. Its molecular structure features a naphthalene ring linked to a propanolamine backbone via an ether bond, with a tert-butylamino substituent enhancing steric and electronic properties. This compound is valued for its role in developing selective adrenergic blockers due to its structural specificity and reactivity. It exhibits stability under controlled conditions, making it suitable for further functionalization in drug development. The presence of both hydrophobic (naphthalene) and hydrophilic (propanolamine) moieties contributes to its balanced solubility profile, facilitating its use in organic and medicinal chemistry applications.
1-(tert-butylamino)-3-(naphthalen-2-yloxy)propan-2-ol structure
2007-73-0 structure
Product name:1-(tert-butylamino)-3-(naphthalen-2-yloxy)propan-2-ol
CAS No:2007-73-0
MF:C17H23NO2
MW:273.37002491951
MDL:MFCD00808270
CID:5153392
PubChem ID:2769824

1-(tert-butylamino)-3-(naphthalen-2-yloxy)propan-2-ol Chemical and Physical Properties

Names and Identifiers

    • 2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-(2-naphthalenyloxy)-
    • 1-(tert-butylamino)-3-(naphthalen-2-yloxy)propan-2-ol
    • MDL: MFCD00808270
    • Inchi: 1S/C17H23NO2/c1-17(2,3)18-11-15(19)12-20-16-9-8-13-6-4-5-7-14(13)10-16/h4-10,15,18-19H,11-12H2,1-3H3
    • InChI Key: JBZCAAUCFLMBPV-UHFFFAOYSA-N
    • SMILES: C(NC(C)(C)C)C(O)COC1=CC=C2C(=C1)C=CC=C2

1-(tert-butylamino)-3-(naphthalen-2-yloxy)propan-2-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-241697-0.1g
1-(tert-butylamino)-3-(naphthalen-2-yloxy)propan-2-ol
2007-73-0 95%
0.1g
$490.0 2024-06-19
Enamine
EN300-241697-5.0g
1-(tert-butylamino)-3-(naphthalen-2-yloxy)propan-2-ol
2007-73-0 95%
5.0g
$1614.0 2024-06-19
Enamine
EN300-241697-0.5g
1-(tert-butylamino)-3-(naphthalen-2-yloxy)propan-2-ol
2007-73-0 95%
0.5g
$535.0 2024-06-19
Enamine
EN300-241697-0.25g
1-(tert-butylamino)-3-(naphthalen-2-yloxy)propan-2-ol
2007-73-0 95%
0.25g
$513.0 2024-06-19
Enamine
EN300-241697-2.5g
1-(tert-butylamino)-3-(naphthalen-2-yloxy)propan-2-ol
2007-73-0 95%
2.5g
$1089.0 2024-06-19
Enamine
EN300-241697-0.05g
1-(tert-butylamino)-3-(naphthalen-2-yloxy)propan-2-ol
2007-73-0 95%
0.05g
$468.0 2024-06-19
Enamine
EN300-241697-1.0g
1-(tert-butylamino)-3-(naphthalen-2-yloxy)propan-2-ol
2007-73-0 95%
1.0g
$557.0 2024-06-19
Enamine
EN300-241697-10g
1-(tert-butylamino)-3-(naphthalen-2-yloxy)propan-2-ol
2007-73-0
10g
$2393.0 2023-09-15
Enamine
EN300-241697-10.0g
1-(tert-butylamino)-3-(naphthalen-2-yloxy)propan-2-ol
2007-73-0 95%
10.0g
$2393.0 2024-06-19
Enamine
EN300-241697-5g
1-(tert-butylamino)-3-(naphthalen-2-yloxy)propan-2-ol
2007-73-0
5g
$1614.0 2023-09-15

Additional information on 1-(tert-butylamino)-3-(naphthalen-2-yloxy)propan-2-ol

1-(tert-butylamino)-3-(naphthalen-2-yloxy)propan-2-ol: A Comprehensive Overview

The compound 1-(tert-butylamino)-3-(naphthalen-2-yloxy)propan-2-ol (CAS No. 2007-73-0) is a structurally complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique combination of functional groups, including a tertiary amine, a naphthoxy group, and a secondary alcohol, which contribute to its versatile reactivity and properties.

Recent studies have highlighted the importance of tert-butylamino groups in enhancing the bioavailability and stability of pharmaceutical compounds. The naphthalen-2-yloxy moiety, on the other hand, is known for its aromatic stability and potential for forming hydrogen bonds, which are crucial in drug design and material science. The propan-2-ol backbone provides a flexible structure that can accommodate various substituents, making this compound a valuable building block in organic synthesis.

One of the most promising applications of 1-(tert-butylamino)-3-(naphthalen-2-yloxy)propan-2-ol lies in its use as an intermediate in the synthesis of bioactive molecules. Researchers have demonstrated that this compound can be effectively utilized in the development of novel antibiotics and anti-inflammatory agents. Its ability to form stable complexes with metal ions has also made it a candidate for catalytic applications in green chemistry.

In addition to its pharmaceutical applications, this compound has shown potential in the field of materials science. The naphthalen-2-yloxy group's aromaticity contributes to the formation of stable π-conjugated systems, which are essential in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs). Recent advancements in nanotechnology have further expanded its utility, with studies indicating its role in the synthesis of nanoparticles for drug delivery systems.

The synthesis of 1-(tert-butylamino)-3-(naphthalen-2-yloxy)propan-2-ol involves a multi-step process that combines nucleophilic substitution, condensation reactions, and oxidation steps. The optimization of these reactions has been a focus of recent research, with chemists exploring more efficient catalysts and reaction conditions to improve yield and purity. These advancements have not only streamlined the production process but also reduced environmental impact, aligning with current trends toward sustainable chemistry.

From an analytical perspective, the characterization of this compound has benefited from modern spectroscopic techniques such as NMR and mass spectrometry. These methods have provided detailed insights into its molecular structure and dynamic behavior, facilitating further research into its properties and applications.

In conclusion, 1-(tert-butylamino)-3-(naphthalen-2-yloxy)propan-2-ol (CAS No. 2007-73-0) stands as a testament to the ingenuity of modern organic chemistry. Its unique structure and versatile functional groups make it a valuable asset in both academic research and industrial applications. As ongoing studies continue to uncover new possibilities for this compound, it is poised to play an increasingly important role in shaping the future of chemical innovation.

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